DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE

描述

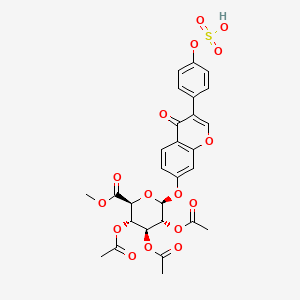

DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, is characterized by its unique structural features, including a benzopyran ring system and multiple functional groups, which contribute to its reactivity and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the benzopyran ring: This can be achieved through a cyclization reaction involving a suitable phenylpropanoid precursor.

Introduction of the sulfooxy group: This step involves the sulfonation of the phenyl ring, typically using sulfur trioxide or chlorosulfonic acid.

Glycosylation: The attachment of the glucopyranosiduronate moiety is achieved through glycosylation reactions, often using glycosyl donors and catalysts such as silver triflate.

Acetylation: The final step involves the acetylation of the hydroxyl groups on the glucopyranosiduronate moiety using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the benzopyran moiety.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.

Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used for hydrolysis.

Major Products Formed

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydroflavonoids.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Hydrolysis: Deacetylated glucopyranosiduronate derivatives.

科学研究应用

DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity and mechanisms of flavonoid derivatives.

Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用机制

The biological effects of DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE are primarily mediated through its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes, protecting cells from oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.

相似化合物的比较

DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE can be compared with other flavonoid derivatives such as:

Quercetin: Known for its strong antioxidant and anti-inflammatory properties.

Kaempferol: Exhibits anticancer and cardioprotective effects.

Luteolin: Possesses neuroprotective and anti-inflammatory activities.

Uniqueness

The unique combination of the sulfooxy group and the glucopyranosiduronate moiety in this compound enhances its solubility, bioavailability, and biological activity compared to other flavonoids.

生物活性

Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4'-sulfate (DGME) is a complex flavonoid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anti-inflammatory, and pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C28H26O13

- Molecular Weight : 570.50 g/mol

- CAS Number : 1041134-15-9

The compound is synthesized through a multi-step process involving the acetylation of daidzein followed by glucuronidation, typically using acetic anhydride and pyridine as reagents.

DGME's biological activity is primarily attributed to its interaction with various molecular targets:

- Estrogen Receptor Modulation : DGME may exert estrogen-like effects by binding to estrogen receptors, which can influence various physiological processes.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its antioxidant properties.

- Anti-inflammatory Pathways : DGME inhibits key inflammatory enzymes and pathways, reducing the production of pro-inflammatory cytokines.

Antioxidant Activity

DGME exhibits significant antioxidant properties, which have been assessed using various assays:

These results indicate that while DGME retains substantial antioxidant capacity compared to its parent compound daidzein, its effectiveness is somewhat diminished due to structural modifications.

Anti-inflammatory Activity

DGME has shown promising anti-inflammatory effects in various studies:

- Inhibition of Nitric Oxide Production : In LPS-induced RAW264.7 macrophages, DGME significantly reduced nitric oxide production, indicating its potential to mitigate inflammatory responses .

- Cytokine Modulation : The compound has been reported to decrease levels of TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli .

Case Studies

-

Study on Antioxidant Properties :

A study evaluated the antioxidant capacity of DGME in human LDL oxidation models. Results showed that DGME effectively delayed lipid oxidation, indicating its potential role in cardiovascular health . -

Inflammation Reduction in Animal Models :

In a murine model of inflammation, administration of DGME led to decreased expression of inflammatory markers such as iNOS and COX-2, suggesting its therapeutic potential in treating inflammatory diseases .

Comparison with Related Compounds

DGME can be compared with other daidzein derivatives to highlight its unique properties:

| Compound | Antioxidant Activity (%) | Anti-inflammatory Activity |

|---|---|---|

| Daidzein | 100 | High |

| Daidzein 7-O-beta-D-glucuronic acid | 52 | Moderate |

| Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester | 52 | Significant |

This table illustrates that while DGME maintains notable biological activity, it is less potent than its parent compound but still offers significant health benefits.

属性

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O16S/c1-13(29)39-23-24(40-14(2)30)26(41-15(3)31)28(43-25(23)27(33)37-4)42-18-9-10-19-21(11-18)38-12-20(22(19)32)16-5-7-17(8-6-16)44-45(34,35)36/h5-12,23-26,28H,1-4H3,(H,34,35,36)/t23-,24-,25-,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYDFNVTVUNKCE-YYDZWWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OS(=O)(=O)O)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OS(=O)(=O)O)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747411 | |

| Record name | Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041261-16-8 | |

| Record name | Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。